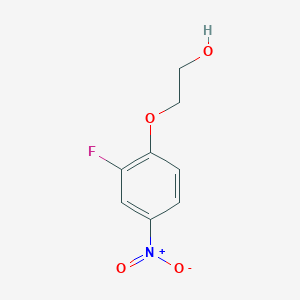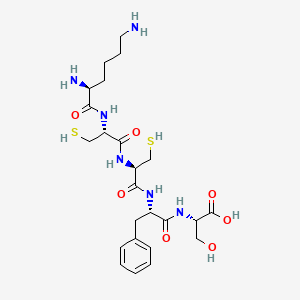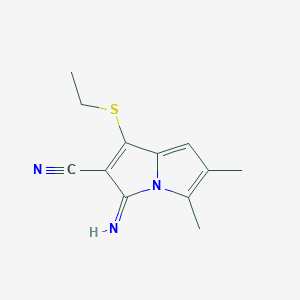![molecular formula C14H18O4 B12603301 Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate CAS No. 650141-65-4](/img/structure/B12603301.png)
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is a derivative of propenoic acid and features a methoxyphenyl group, which is known for its various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate typically involves the esterification of 4-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: 4-methoxyphenylacetic acid
Reduction: 4-methoxyphenylethanol
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxycinnamate: Similar in structure but with different functional groups.
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and applications
Uniqueness
Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate is unique due to its specific ester and methoxyphenyl functionalities, which confer distinct chemical reactivity and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
650141-65-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methoxymethyl]prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(15)11(2)9-17-10-12-5-7-13(16-3)8-6-12/h5-8H,2,4,9-10H2,1,3H3 |
InChI Key |
UBNVRGAPZFAEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)
![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
